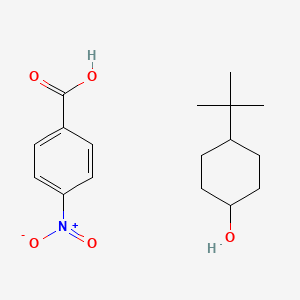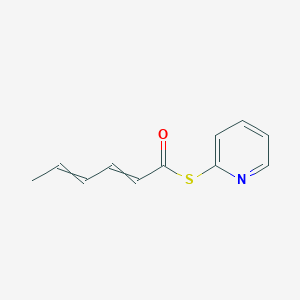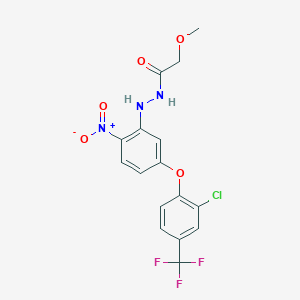
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its stability and reactivity. The compound features a benzoate group attached to a dioxane ring, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further reacted with benzoyl chloride to form the desired compound. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure safety and efficiency.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its reactivity with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of functional groups. This reactivity is facilitated by the electron-withdrawing nature of the benzoate group, which stabilizes the transition state and lowers the activation energy of the reactions .
相似化合物的比较
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Diisopropyl Malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl Carbonate: A versatile reagent in organic synthesis.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate stands out due to its unique structure, which combines the reactivity of Meldrum’s acid with the stability of the benzoate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
75307-68-5 |
|---|---|
分子式 |
C13H12O6 |
分子量 |
264.23 g/mol |
IUPAC 名称 |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C13H12O6/c1-13(2)18-11(15)9(12(16)19-13)17-10(14)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI 键 |
BZSBTYVRPZAQEA-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(C(=O)O1)OC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


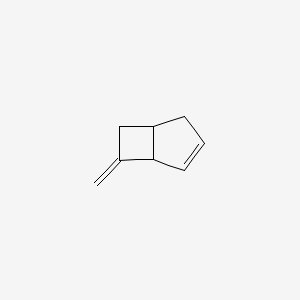
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
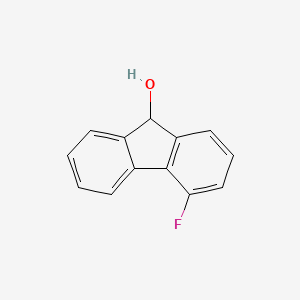
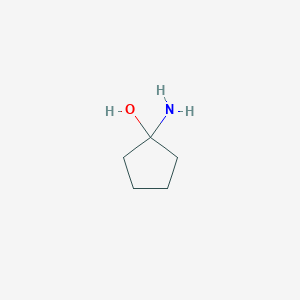
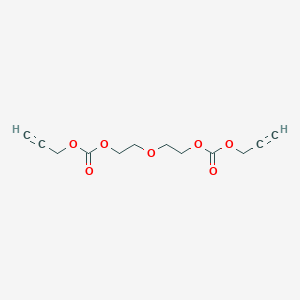
acetonitrile](/img/structure/B14450252.png)
